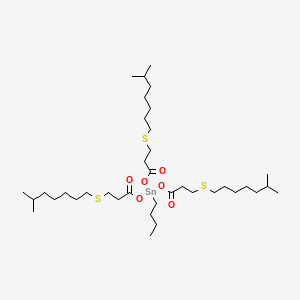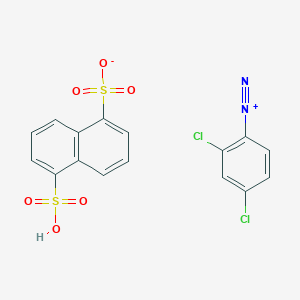
2,4-Dichlorophenyldiazonium-1,5-*naphtha lenedisulfo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo is a diazonium salt with the molecular formula Cl₂C₆H₃N₂(O₃SC₁₀H₆SO₃H)·xH₂O. This compound is known for its applications in histology and hematology, particularly in the spectrophotometric detection of total bilirubin in serum . It is a faint yellow powder with a molecular weight of 461.30 (anhydrous basis) and a melting point of 195°C (dec.) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo typically involves the diazotization of 2,4-dichloroaniline followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often require a low temperature to stabilize the diazonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure the purity and stability of the final product. The process is typically carried out in specialized reactors designed to handle the exothermic nature of diazotization reactions .
化学反応の分析
Types of Reactions
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as NaOH.
Major Products Formed
Substitution Reactions: Products include 2,4-dichlorophenyl derivatives such as chlorobenzene and phenol derivatives.
Coupling Reactions: Azo compounds are the major products, which are often used as dyes and pigments.
科学的研究の応用
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic assays for the detection of bilirubin in serum.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo involves the formation of a diazonium ion, which can undergo electrophilic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols and amines to form azo compounds. These reactions are facilitated by the presence of electron-donating groups on the nucleophiles, which stabilize the transition state and promote the formation of the final product .
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzenediazonium chloride: Similar in structure but lacks the naphthalenedisulfonate group.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of chlorine atoms.
2,4,6-Trichlorobenzenediazonium chloride: Contains an additional chlorine atom at the 6-position.
Uniqueness
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo is unique due to its naphthalenedisulfonate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability, such as diagnostic assays and histological staining .
特性
分子式 |
C16H10Cl2N2O6S2 |
|---|---|
分子量 |
461.3 g/mol |
IUPAC名 |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4/h1-6H,(H,11,12,13)(H,14,15,16);1-3H/q;+1/p-1 |
InChIキー |
DBSHZQPPSDPIMP-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
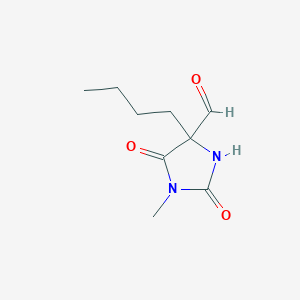
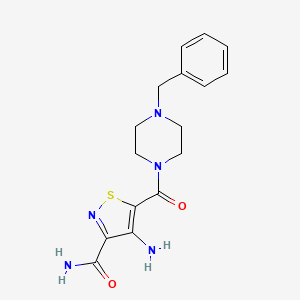
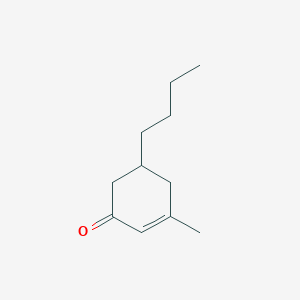
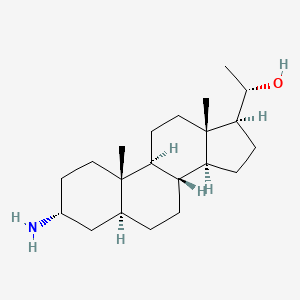
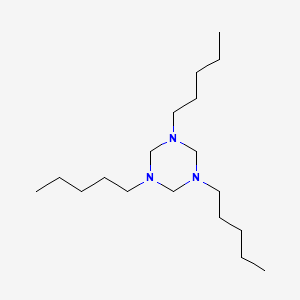
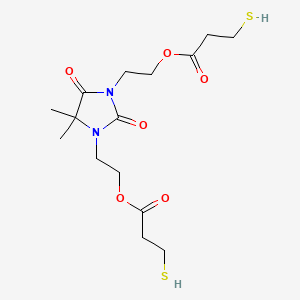
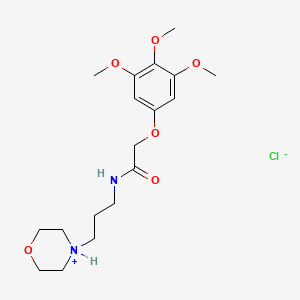
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
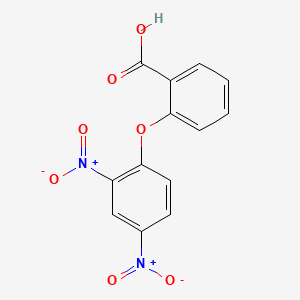
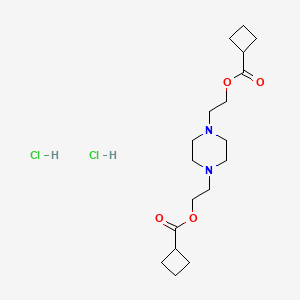
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
